

(4-Methyl-1,3-thiazol-2-yl)acetonitrile chemical properties

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Compound of Interest

Compound Name: (4-Methyl-1,3-thiazol-2-yl)acetonitrile

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An In-depth Technical Guide to the Chemical Properties and Applications of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-1,3-thiazol-2-yl)acetonitrile (CAS No: 19785-39-8) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive methylene group adjacent to a thiazole ring, confers a versatile reactivity profile that is highly sought after for the construction of complex molecular architectures. The thiazole nucleus is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and its metabolic stability.^{[1][2]} This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**. It is designed to serve as a key resource for researchers leveraging this intermediate in drug discovery programs and the synthesis of novel chemical entities.

Core Physicochemical and Spectroscopic Profile

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is characterized by its distinct combination of a nitrile functional group and a substituted thiazole heterocycle. This structure dictates its physical properties and reactivity.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling and use in synthetic applications.[\[3\]](#)[\[4\]](#)

Property	Value	Reference
CAS Number	19785-39-8	[3]
Molecular Formula	C ₆ H ₆ N ₂ S	[3] [4]
Molar Mass	138.19 g/mol	[3]
Density	1.205 g/cm ³	[3]
Boiling Point	82 °C	[3]
Flash Point	107.2 °C	[3]
Refractive Index	1.559	[3]
XlogP (Predicted)	1.0	[4]
InChI Key	XSRRRCOBFMZWKJR- UHFFFAOYSA-N	[4]

Spectroscopic Signature

The structural features of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** give rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control. While full spectra should be run for confirmation, the expected characteristics are as follows.[\[5\]](#)

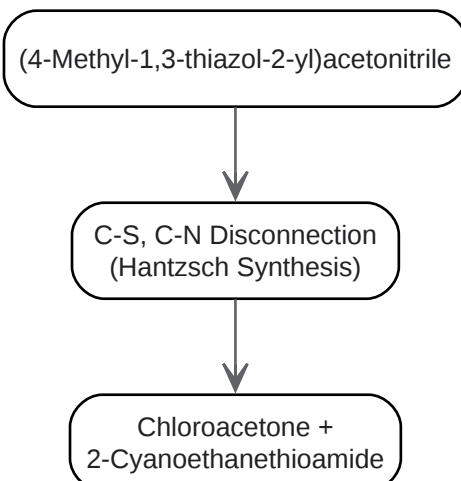
Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm.- A singlet for the methylene protons (-CH₂CN) around δ 4.0-4.2 ppm.- A singlet for the thiazole ring proton (C5-H) around δ 7.0-7.2 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Resonances for the methyl carbon, methylene carbon, and the nitrile carbon.- Three distinct signals for the thiazole ring carbons (C2, C4, C5).
IR Spectroscopy	<ul style="list-style-type: none">- A sharp, strong absorption band for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹.- C-H stretching and bending vibrations for the methyl and methylene groups.- Characteristic C=N and C=C stretching vibrations from the thiazole ring.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to the molecular weight of 138.19.

Synthesis and Manufacturing Pathways

The synthesis of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** is most commonly achieved via the Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to chloroacetone and 2-cyanoethanethioamide as key starting materials. This approach leverages the classic Hantzsch synthesis pathway.



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Fig 1. Retrosynthetic approach to the target molecule.

Standard Laboratory Protocol: Hantzsch Synthesis

This protocol describes a standard procedure for the synthesis of the title compound. The causality behind the choice of reagents and conditions is critical for success. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α -haloketone, followed by cyclization and dehydration.

Step-by-Step Methodology:

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-cyanoethanethioamide (1.0 eq) in a suitable polar solvent such as ethanol or isopropanol. The choice of a protic solvent facilitates the dissolution of the thioamide and the subsequent proton transfer steps in the mechanism.
- **Initiation of Reaction:** To the stirred solution, add chloroacetone (1.05 eq) dropwise at room temperature. A slight excess of the α -haloketone is used to ensure complete consumption of the thioamide.
- **Reaction Progression:** Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress using Thin Layer Chromatography (TLC). The cyclization and subsequent dehydration to form the aromatic thiazole ring are driven by heat.

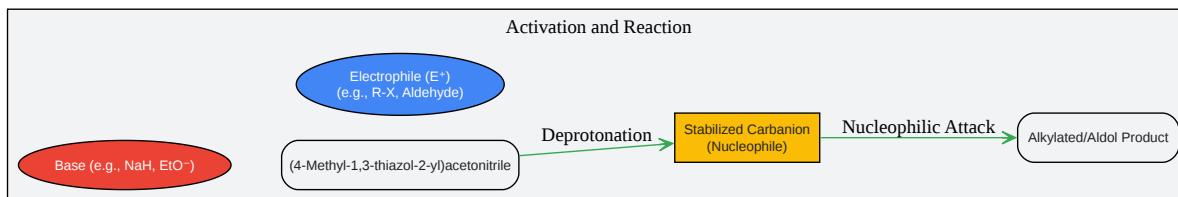
- **Work-up and Isolation:** Upon completion, cool the mixture to room temperature and neutralize it with a mild base, such as a saturated aqueous solution of sodium bicarbonate. This step quenches any remaining acidic byproducts.
- **Extraction:** Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **(4-Methyl-1,3-thiazol-2-yl)acetonitrile**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** stems primarily from the reactivity of the cyanomethyl moiety, which contains an "active methylene" group.

Reactivity of the Active Methylene Group

The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the thiazole ring. This allows for easy deprotonation by a mild base to form a stabilized carbanion.^[6] This carbanion is a potent nucleophile, serving as a cornerstone for C-C bond formation.



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Fig 2. Activation of the methylene group for C-C bond formation.

This reactivity has been extensively utilized for the synthesis of a variety of functionally substituted and condensed azoles.^[6] For instance, the carbanion can react with:

- Alkyl halides: To introduce alkyl chains.
- Aldehydes and Ketones: In aldol-type condensation reactions.
- Isothiocyanates: To form intermediates for further heterocyclization.^[7]

Applications in Medicinal Chemistry

The thiazole ring is a bioisostere for various functional groups and is a key component in many pharmaceuticals. **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** serves as a crucial starting material for accessing complex thiazole derivatives with potential therapeutic applications, including anticonvulsant and anticancer agents.^{[1][8]} Its derivatives are frequently used in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other high-value biological targets. The ability to easily functionalize the side chain allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety, Handling, and Toxicology

Proper handling of **(4-Methyl-1,3-thiazol-2-yl)acetonitrile** is essential in a laboratory setting. While specific toxicological data for this exact compound is limited, data from structurally related nitriles and thiazoles should be used to inform safety protocols.^{[9][10]}

Hazard Category	Precautionary Measures and Information
Acute Toxicity	Harmful if swallowed, inhaled, or in contact with skin.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]
Handling	Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][12] Avoid contact with skin and eyes.[9]
Fire and Explosion	The compound is combustible. Keep away from heat, sparks, and open flames.[13] Use non-sparking tools.[12]
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]
First Aid	Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure. [9]

Conclusion

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a versatile and valuable reagent for the modern synthetic chemist. Its straightforward synthesis, well-defined spectroscopic properties, and, most importantly, the tunable reactivity of its active methylene group make it an ideal starting point for the elaboration of complex, biologically active molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to safely and effectively harness its synthetic potential in the pursuit of new therapeutics and functional materials.

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